2-(2-methylphenoxy)ethylamine

Adrenergic Pharmacology Structure-Activity Relationship Phenoxyethylamine Derivatives

2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8) is a primary amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is classified as a substituted phenoxyethylamine, a structural motif recognized in medicinal chemistry for its ability to engage with various biological targets, including adrenergic and dopaminergic receptors.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 26583-60-8
Cat. No. B181523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)ethylamine
CAS26583-60-8
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCN
InChIInChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3
InChIKeyDXYUDCFZHJXQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8) as a Ortho-Methyl Substituted Phenoxyethylamine Building Block


2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8) is a primary amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. It is classified as a substituted phenoxyethylamine, a structural motif recognized in medicinal chemistry for its ability to engage with various biological targets, including adrenergic and dopaminergic receptors [2]. This compound is typically supplied as a research chemical with a purity specification of 95% and is stored at room temperature away from moisture .

Why 2-(2-Methylphenoxy)ethylamine Cannot Be Directly Substituted by Unsubstituted or Meta/Para Isomers


Within the phenoxyethylamine class, the position of the methyl substituent on the aromatic ring is a critical determinant of biological activity and chemical reactivity, precluding generic substitution. A foundational structure-activity relationship (SAR) study demonstrated that ortho-methyl substitution of the aromatic ring produces a considerable increase in adrenergic blocking activity, whereas meta and para substitutions significantly reduce this activity [1]. Consequently, substituting 2-(2-methylphenoxy)ethylamine with its unsubstituted parent (2-phenoxyethylamine) or its regioisomers (2-(3-methylphenoxy)ethylamine, 2-(4-methylphenoxy)ethylamine) is expected to yield a substantial loss in potency in assays where this SAR trend applies. Furthermore, the ortho-methyl group introduces unique steric hindrance that can influence conformational preferences and subsequent chemical transformations, making it a non-interchangeable building block in synthetic sequences where regioselectivity is required [2].

Quantitative Differentiation of 2-(2-Methylphenoxy)ethylamine from Structural Analogs


Enhanced Adrenergic Blocking Potency Conferred by Ortho-Methyl Substitution Compared to Meta/Para Isomers

A comprehensive study of 53 phenoxyethylamine derivatives established that ortho-methyl substitution on the aromatic ring yields a considerable increase in adrenergic blocking activity, while meta and para substitutions significantly reduce activity [1]. This SAR trend provides a clear, class-level justification for selecting the ortho-substituted 2-(2-methylphenoxy)ethylamine over its meta- and para-substituted regioisomers for research applications targeting adrenergic systems.

Adrenergic Pharmacology Structure-Activity Relationship Phenoxyethylamine Derivatives

Defined Physicochemical Profile Distinguishes 2-(2-Methylphenoxy)ethylamine from Unsubstituted 2-Phenoxyethylamine

The introduction of the ortho-methyl group in 2-(2-methylphenoxy)ethylamine alters its physicochemical properties compared to the unsubstituted parent compound, 2-phenoxyethylamine. Computed properties from PubChem provide a quantitative basis for this distinction, which can impact compound handling, solubility, and permeability in biological assays [1].

Computational Chemistry Physicochemical Properties Drug Design

Patent-Defined Scaffold for Novel Modulators of Dopaminergic and NMDA Receptor-Mediated Neurotransmission

2-(2-Methylphenoxy)ethylamine serves as a key structural component within a broader patent class covering substituted phenoxyethylamine derivatives. This patent (WO2012143343A1) explicitly claims the use of such derivatives as modulators of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1]. This establishes a defined intellectual property and therapeutic application space that is not uniformly applicable to all phenoxyethylamines, highlighting the scaffold's specific utility.

CNS Drug Discovery Dopaminergic Modulation NMDA Receptor

Established Industrial Utility as an Intermediate for Insecticidal and Acaricidal Agents

Substituted phenoxyethylamines, including the 2-(2-methylphenoxy)ethylamine scaffold, are described in the patent literature as valuable synthetic intermediates for producing substituted phenoxyethyl-aminopyrimidine derivatives, which exhibit high activities as insecticides and acaricides [1]. This documented industrial application provides a procurement rationale that extends beyond purely academic research.

Agrochemical Synthesis Insecticide Acaricide

Optimal Research and Industrial Use Cases for 2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8)


Medicinal Chemistry: Lead Optimization for Adrenergic Receptor Modulators

Leverage the established SAR that ortho-methyl substitution enhances adrenergic blocking activity [1] to prioritize 2-(2-methylphenoxy)ethylamine as a core scaffold. Use it as a starting point for synthesizing focused libraries to probe adrenergic receptor subtypes, where the ortho-methyl group is expected to confer a potency advantage over unsubstituted, meta-, or para-methyl analogs. This is particularly relevant for programs targeting alpha-1 adrenoceptors or developing novel cardiovascular agents.

CNS Drug Discovery: Development of Dopaminergic and NMDA Receptor Modulators

Utilize 2-(2-methylphenoxy)ethylamine as a key building block for generating novel chemical entities within the patent-defined space of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission modulators [2]. This scenario is ideal for research groups investigating treatments for neuropsychiatric disorders, where the phenoxyethylamine motif can be elaborated to fine-tune receptor subtype selectivity and pharmacokinetic properties.

Agrochemical Research: Synthesis of Insecticidal/Acaricidal Aminopyrimidine Derivatives

Employ 2-(2-methylphenoxy)ethylamine as an intermediate in the synthesis of substituted phenoxyethyl-aminopyrimidine derivatives, a class known for its insecticidal and acaricidal activities [3]. This application scenario is suited for agrochemical discovery teams aiming to develop new crop protection agents by exploring the structure-activity relationships of this phenoxyethylamine-derived chemotype.

Physicochemical and Permeability Profiling Studies

Given its computed XLogP3 value of 1.8 [4], 2-(2-methylphenoxy)ethylamine is a suitable model compound for studying the impact of ortho-methyl substitution on the lipophilicity, membrane permeability, and solubility of phenoxyethylamine-based molecules. Researchers can use it in comparative assays with its less lipophilic, unsubstituted parent (2-phenoxyethylamine, XLogP3 = 1.1) to quantify the effect of this minor structural modification on in vitro ADME parameters.

Technical Documentation Hub

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